Cas no 2287313-92-0 ((3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine)
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2287313-92-0
- {3-pentylbicyclo[1.1.1]pentan-1-yl}methanamine
- (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
- EN300-6760428
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- Inchi: 1S/C11H21N/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3
- InChI Key: VRSJDZXSRRHSMY-UHFFFAOYSA-N
- SMILES: NCC12CC(CCCCC)(C1)C2
Computed Properties
- Exact Mass: 167.167399674g/mol
- Monoisotopic Mass: 167.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760428-0.05g |
{3-pentylbicyclo[1.1.1]pentan-1-yl}methanamine |
2287313-92-0 | 95.0% | 0.05g |
$1049.0 | 2025-03-13 | |
| Enamine | EN300-6760428-0.1g |
{3-pentylbicyclo[1.1.1]pentan-1-yl}methanamine |
2287313-92-0 | 95.0% | 0.1g |
$1264.0 | 2025-03-13 | |
| Enamine | EN300-6760428-0.25g |
{3-pentylbicyclo[1.1.1]pentan-1-yl}methanamine |
2287313-92-0 | 95.0% | 0.25g |
$1802.0 | 2025-03-13 |
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
Introduction to (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine and Its CAS No. 2287313-92-0
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding potential for groundbreaking applications. One such compound, identified by the CAS number 2287313-92-0, is (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine. This compound, characterized by its unique structural features, has garnered attention in recent years due to its promising properties and potential applications in various scientific domains.
The molecular structure of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine consists of a bicyclo[1.1.1]pentane core substituted with a pentyl group and an amine functional group. This distinctive configuration imparts a range of chemical and physical properties that make it a subject of interest for researchers exploring novel synthetic pathways and pharmacological targets.
In recent years, the study of heterocyclic compounds has seen significant advancements, with bicyclo[1.1.1]pentane derivatives being particularly noteworthy. These compounds often exhibit enhanced stability and bioavailability, making them attractive candidates for drug development. The presence of the amine group in (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.
One of the most exciting areas of research involving (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is its application in the development of novel ligands for receptor binding studies. The compound's unique structural motifs allow it to interact with a variety of biological targets, including enzymes and receptors involved in metabolic pathways. This has led to investigations into its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities.
Recent studies have also explored the synthetic utility of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine in constructing more intricate molecular frameworks. The compound serves as a versatile building block, enabling chemists to design and synthesize novel heterocyclic derivatives with tailored properties. These derivatives are being evaluated for their potential in drug discovery, materials science, and catalysis.
The pharmacological profile of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is another area of active investigation. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further pharmacological development. Researchers are particularly interested in its potential as an anti-inflammatory agent, given the growing demand for alternative treatments for chronic inflammatory conditions.
Moreover, the environmental impact of chemical compounds is increasingly being considered in modern research. The synthesis and application of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine are being optimized to minimize waste and reduce environmental footprint, aligning with global efforts towards sustainable chemistry.
The future prospects for (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine are bright, with ongoing research expected to uncover new applications and enhance its utility in various fields. As our understanding of its properties continues to grow, so too will its role in advancing scientific knowledge and technological innovation.
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